molecular formula C19H11BrClN3O2S B12143822 (2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12143822
M. Wt: 460.7 g/mol
InChI Key: ZNJFQVYSSMDNAA-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" features a fused thiazolo-triazine-dione core with two distinct substituents:

  • 4-Bromobenzylidene group: A benzylidene moiety substituted with a bromine atom at the para position.
  • 2-Chlorobenzyl group: A benzyl group with a chlorine atom at the ortho position.

Molecular Formula: C₁₉H₁₂BrClN₃O₂S Molecular Weight: 426.288 g/mol .

Properties

Molecular Formula

C19H11BrClN3O2S

Molecular Weight

460.7 g/mol

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-6-[(2-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H11BrClN3O2S/c20-13-7-5-11(6-8-13)9-16-18(26)24-19(27-16)22-17(25)15(23-24)10-12-3-1-2-4-14(12)21/h1-9H,10H2/b16-9-

InChI Key

ZNJFQVYSSMDNAA-SXGWCWSVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=NC2=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=NC2=O)Cl

Origin of Product

United States

Preparation Methods

Diastereomer Formation

The Z-configuration at the benzylidene double bond is critical for biological activity. To minimize E-isomer contamination:

  • Use high-boiling solvents (e.g., toluene) to favor thermodynamic control.

  • Purify via recrystallization from ethanol/water mixtures (3:1).

Byproduct Formation During Alkylation

Competing O-alkylation is suppressed by:

  • Employing anhydrous DMF to limit hydroxide ions.

  • Using a slight excess of 2-chlorobenzyl chloride (1.2 equiv).

Analytical Characterization

Final product validation relies on:

  • ¹H NMR : Distinct singlet for the triazine-dione proton (δ 8.2 ppm) and coupling constants confirming Z-geometry (J = 12 Hz).

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 461.7 .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolo-triazine derivatives.

Scientific Research Applications

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazine family exhibit a range of pharmacological properties. Specifically, studies have highlighted the following activities:

  • Antimicrobial Activity : Preliminary evaluations suggest that (2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione may possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of related thiazolo compounds have shown promising results against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has potential as an anticancer agent. Structural analogs have demonstrated activity against various cancer cell lines. For example, derivatives with similar structural motifs have been evaluated for their efficacy against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), showing significant cytotoxic effects .
  • Anti-inflammatory Effects : Some thiazolo[3,2-b][1,2,4]triazine derivatives have been reported to exhibit anti-inflammatory activities. This is particularly relevant in the context of developing new therapeutic agents for inflammatory diseases .

Synthesis and Characterization

The synthesis of (2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step procedures that include:

  • Formation of Thiazole and Triazine Rings : The initial steps often involve the construction of the thiazole and triazine frameworks through cyclization reactions.
  • Functionalization : Subsequent reactions introduce substituents such as bromine and chlorine at specific positions on the aromatic rings to enhance biological activity.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), mass spectrometry (MS), and X-ray crystallography to confirm their structures and purity .

Case Studies

Several studies have focused on the biological evaluation of thiazolo[3,2-b][1,2,4]triazine derivatives:

  • A study published in PMC reported the synthesis and antibacterial evaluation of novel derivatives that demonstrated significant activity against resistant bacterial strains .
  • Another research article highlighted the anticancer potential of thiazolo derivatives through in vitro studies showing promising results against breast cancer cell lines .

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related analogs:

Compound Name Core Structure Benzylidene Substituent Benzyl/Other Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Thiazolo-triazine-dione 4-Bromo 2-Chlorobenzyl C₁₉H₁₂BrClN₃O₂S 426.29
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-... (11a, ) Thiazolo-pyrimidine 2,4,6-Trimethyl 5-Methylfuran-2-yl C₂₀H₁₀N₄O₃S 386.00
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-... (11b, ) Thiazolo-pyrimidine 4-Cyano 5-Methylfuran-2-yl C₂₂H₁₇N₃O₃S 403.00
(2Z)-2-(3-Chlorobenzylidene)-6-(4-propoxybenzyl)-... () Thiazolo-triazine-dione 3-Chloro 4-Propoxybenzyl C₂₂H₁₈ClN₃O₃S ~456.00
6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-... (17, ) Benzodithiazine 2-Hydroxy Chloro, cyano C₁₇H₁₁ClN₂O₃S₂ 402.87

Key Observations :

  • Core Structure : Analog 11a/b (thiazolo-pyrimidine) differs from the target’s thiazolo-triazine-dione core, which may influence ring strain and conjugation .
  • Substituent Position : The ortho-chlorine in the target compound could impose steric hindrance, unlike para-substituted analogs (e.g., 4-propoxy in ) .

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported Expected: ~1700 (C=O), ~600 (C-Br) Aromatic H (6.5–8.0), =CH (~7.9–8.1)
11a 243–246 2219 (CN), 3436 (NH) 2.24 (CH₃), 7.94 (=CH)
11b 213–215 2209 (CN), 3423 (NH) 6.67–7.41 (ArH), 8.01 (=CH)
Compound 17 314–315 (dec.) 2235 (CN), 1605 (C=N) 3.69 (N-CH₃), 6.90–7.84 (ArH)

Analysis :

  • Melting Points : Higher melting points in halogenated compounds (e.g., 243–246°C for 11a) correlate with increased molecular symmetry and halogen-mediated intermolecular forces .
  • IR Spectroscopy: The target’s bromine substituent may show C-Br stretches (~600 cm⁻¹), absent in non-halogenated analogs like 11a/b .
  • NMR: Aromatic proton signals in the target compound are expected downfield (~7.0–8.1 ppm) due to electron-withdrawing halogens, similar to 11b’s 4-cyano derivative .

Biological Activity

The compound (2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (CAS Number: 463364-68-3) is a synthetic organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H12BrClN3O2S
  • Molecular Weight : 433.74 g/mol
  • Structure : The compound features a thiazole ring fused with a triazine moiety, incorporating bromine and chlorine substituents which may influence its reactivity and biological interactions.

Antimicrobial Activity

Studies have indicated that thiazolo[3,2-b][1,2,4]triazine derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Research has demonstrated that similar compounds possess antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiparasitic Activity

The compound has been evaluated for its efficacy against protozoan infections. In a patent application (WO2016033635A1), it was noted that derivatives of thiazolo[3,2-b][1,2,4]triazine could be utilized in treating infections caused by protozoa such as Plasmodium species responsible for malaria. The proposed mechanisms include inhibition of key enzymes involved in the protozoan life cycle.

Anticancer Potential

Recent studies have suggested that thiazolo derivatives may possess anticancer properties. For example:

  • Cell Proliferation Inhibition : A study focusing on similar compounds revealed their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest.
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to targets such as DNA or specific protein kinases involved in cancer progression.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntibacterialStaphylococcus aureusDisruption of cell wall synthesis
AntiparasiticPlasmodium falciparumInhibition of enzyme activity
AnticancerVarious cancer cell linesInduction of apoptosis and cell cycle arrest

Case Study 1: Antibacterial Screening

In a study published in the Journal of Medicinal Chemistry, a series of thiazolo derivatives were screened for antibacterial activity. The compound exhibited an IC50 value indicating potent antibacterial effects against E. coli, making it a candidate for further development into therapeutic agents.

Case Study 2: Anticancer Activity

A comprehensive evaluation was conducted on the anticancer potential of related thiazolo compounds. The results showed that treatment with these compounds led to significant reductions in tumor size in xenograft models, suggesting their potential as lead compounds for cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2Z)-2-(4-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 4-bromobenzaldehyde with thiourea derivatives to form the thiazole ring.
  • Step 2 : Introduction of the 2-chlorobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 3 : Cyclization under acidic/basic conditions (e.g., acetic anhydride/sodium acetate) to form the fused triazine-thiazole core .
  • Critical Parameters : Temperature (80–120°C), solvent polarity (DMF or ethanol), and stoichiometric control of aldehydes/thioureas to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Recommended Methods :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with DEPT-135 to assign stereochemistry and confirm substituent positions. Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) .
  • IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and C-Br/C-Cl stretches (~550–650 cm1^{-1}) .
  • X-ray Crystallography : Resolve Z/E configuration of the benzylidene group and confirm fused-ring planarity .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Key Strategies :

  • HPLC-PDA : Monitor reaction progress and detect intermediates/byproducts (e.g., unreacted aldehydes or dimerized species) .
  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to isolate the target compound from halogenated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Variables to Test :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalysts : Add Lewis acids (e.g., ZnCl2_2) to accelerate benzylidene formation .
  • Microwave Assistance : Reduce reaction time (30–60 minutes vs. 12 hours conventional) while maintaining >70% yield .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Approaches :

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to study rate-determining steps (e.g., C-Br bond cleavage) .
  • DFT Calculations : Model transition states for benzylidene formation and predict regioselectivity in triazine ring functionalization .

Q. How can computational modeling predict biological targets or structure-activity relationships (SAR)?

  • Tools :

  • Molecular Docking : Screen against kinase or protease targets (e.g., EGFR or COX-2) using AutoDock Vina. Prioritize binding poses with ∆G < -8 kcal/mol .
  • QSAR : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial IC50_{50} values from in vitro assays .

Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?

  • Analysis :

  • SAR Table : Compare substituent effects on activity:
Substituent PositionBioactivity (IC50_{50}, μM)Key Observation
4-Bromo (R1)2.1 (Anticancer)Enhanced apoptosis vs. 4-Cl analogs
2-Chlorobenzyl (R2)15.8 (Antimicrobial)Reduced solubility lowers efficacy
  • Assay Validation : Re-test under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .

Q. What are the dominant degradation pathways under physiological conditions?

  • Stability Studies :

  • HPLC-MS : Identify hydrolysis products (e.g., triazine ring opening at pH > 9) .
  • Forced Degradation : Expose to UV light (254 nm) to simulate photolytic cleavage of the C-Br bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.